7-(2-chlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[(2-CHLOROPHENYL)METHYL]-8-[(2-HYDROXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a purine base structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-CHLOROPHENYL)METHYL]-8-[(2-HYDROXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with 8-[(2-hydroxypropyl)amino]-1,3-dimethylxanthine under basic conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(2-CHLOROPHENYL)METHYL]-8-[(2-HYDROXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can yield various substituted derivatives.
Scientific Research Applications
7-[(2-CHLOROPHENYL)METHYL]-8-[(2-HYDROXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2-CHLOROPHENYL)METHYL]-8-[(2-HYDROXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in respiratory diseases.
Theobromine: Found in cocoa, with mild stimulant effects.
Uniqueness
7-[(2-CHLOROPHENYL)METHYL]-8-[(2-HYDROXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C17H20ClN5O3 |
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Molecular Weight |
377.8 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H20ClN5O3/c1-10(24)8-19-16-20-14-13(15(25)22(3)17(26)21(14)2)23(16)9-11-6-4-5-7-12(11)18/h4-7,10,24H,8-9H2,1-3H3,(H,19,20) |
InChI Key |
HCETUUQAAQKNCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)O |
Origin of Product |
United States |
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